molecular formula C12H20N4 B1470635 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine CAS No. 1536884-56-6

6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

Cat. No. B1470635
CAS RN: 1536884-56-6
M. Wt: 220.31 g/mol
InChI Key: MEXMOMIMIZWBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine , also known by its chemical structure, is a compound with the following IUPAC name: 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine . It is a synthetic organic molecule with potential pharmacological applications. The compound’s molecular formula is C₁₀H₂₂N₂ , and its molar mass is approximately 243.22 g/mol .

Scientific Research Applications

Agricultural Applications

The compound is related to Piper plant amides, which have shown potential in controlling the production and growth of fungal strains that cause plant diseases. They also exhibit insecticidal properties against agricultural pests .

Pharmaceutical Applications

Piper plant amides, including derivatives of the compound , have demonstrated various therapeutic properties for the treatment of human diseases. These include antiaflatoxigenic activities, antiparasitic activities, anticancer properties, antiplatelet activities, and anti-inflammatory activities .

Drug Discovery

The compound is used in scientific research, particularly in drug discovery. Its unique properties make it a versatile material in the development of new drugs.

Catalysis

Although specific information on this application is not readily available, compounds of this nature are often used in catalysis in scientific research.

Material Science

The compound is also used in material science due to its unique properties.

Future Directions

For more information, you can refer to the Enamine product page for 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride . Additionally, explore other related compounds such as 1-(3,5-dimethylpiperidin-1-yl)propan-2-amine and 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine .

properties

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-8-4-9(2)7-16(6-8)12-5-11(13)14-10(3)15-12/h5,8-9H,4,6-7H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXMOMIMIZWBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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